Home > Products > Screening Compounds P24921 > (R)-4-Amino-3-phenylbutanoic acid
(R)-4-Amino-3-phenylbutanoic acid - 35568-36-6

(R)-4-Amino-3-phenylbutanoic acid

Catalog Number: EVT-296933
CAS Number: 35568-36-6
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-4-Amino-3-phenylbutanoic acid, also known as (R)-4-amino-3-phenylbutyric acid, is a chiral amino acid derivative characterized by the presence of an amino group, a phenyl group, and a carboxylic acid group. Its molecular formula is C10H13NO2C_{10}H_{13}NO_{2} and it plays a significant role in various biochemical processes and synthetic applications.

Source

This compound is typically derived from the amino acid phenylalanine through various synthetic routes. It can also be found in certain biological systems, although its primary availability is through chemical synthesis.

Classification

(R)-4-Amino-3-phenylbutanoic acid is classified as an alpha-amino acid due to the presence of both an amino group and a carboxylic acid group attached to the same carbon atom. It is also categorized as a chiral compound, which means it exists in two enantiomeric forms.

Synthesis Analysis

Methods

The synthesis of (R)-4-amino-3-phenylbutanoic acid can be achieved through several methods:

  1. Asymmetric Synthesis: Utilizing chiral catalysts to ensure the production of the desired enantiomer.
  2. Starting Material Approach: Using phenylalanine as a precursor, which undergoes multiple chemical transformations including protection, activation, and deprotection steps.

Technical Details

One common synthetic route involves the following steps:

  1. Condensation Reaction: Benzaldehyde reacts with ethyl acetoacetate in a protic solvent under a condensation catalyst to form an initial intermediate.
  2. Decarbonylation: The intermediate undergoes treatment with a strong alkaline solution to yield 3-phenylglutaric acid.
  3. Dehydration: This compound is dehydrated to form 3-phenylglutaric anhydride.
  4. Hydrolysis: The anhydride is hydrolyzed with aqueous ammonia to produce 5-amino-5-oxo-3-phenylpentanoic acid.
  5. Oxidation: Finally, oxidation leads to the formation of (R)-4-amino-3-phenylbutanoic acid .
Molecular Structure Analysis

Structure

The molecular structure of (R)-4-amino-3-phenylbutanoic acid includes:

  • An amino group (-NH₂)
  • A carboxylic acid group (-COOH)
  • A phenyl group (C₆H₅)

Data

The InChI Key for this compound is DAFOCGYVTAOKAJ-VIFPVBQESA-N, which aids in its identification in chemical databases .

Chemical Reactions Analysis

Reactions

(R)-4-amino-3-phenylbutanoic acid can participate in various chemical reactions:

  1. Oxidation: Conversion of the amino group into nitro derivatives or other oxidized forms.
  2. Reduction: Reduction of the carboxylic acid to form alcohols or aldehydes.
  3. Substitution: The amino group can be substituted with different functional groups using halides or sulfonates.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing agents such as potassium permanganate
  • Reducing agents like lithium aluminum hydride
  • Substitution reagents such as thionyl chloride

Controlled reaction conditions are essential for achieving desired products.

Mechanism of Action

(R)-4-amino-3-phenylbutanoic acid acts primarily as a neurotransmitter modulator in biological systems. It interacts with specific receptors in the central nervous system, influencing neurotransmission pathways related to mood regulation and cognitive functions.

Process and Data

Research indicates that this compound may play a role in enhancing synaptic transmission and neuroprotection, making it a subject of interest for studies on neurological disorders .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Approximately 159 °C
  • Solubility: Soluble in water and various organic solvents.

Chemical Properties

Chemical properties involve its reactivity due to the presence of both amino and carboxylic functional groups, allowing it to participate in various biochemical reactions.

Relevant analytical data includes:

  • Infrared Spectroscopy (IR): Characteristic absorption bands corresponding to functional groups.
  • Nuclear Magnetic Resonance (NMR): Provides insights into the molecular environment of hydrogen atoms within the compound .
Applications

(R)-4-amino-3-phenylbutanoic acid has diverse applications across several fields:

  1. Chemistry: Serves as a building block for synthesizing complex organic molecules and acts as a chiral auxiliary in asymmetric synthesis.
  2. Biology: Investigated for its role in enzyme-substrate interactions and protein folding mechanisms.
  3. Medicine: Potential therapeutic applications include its use as a precursor for drug development targeting neurological disorders.
  4. Industry: Employed in producing specialty chemicals and pharmaceuticals .
Historical Development and Contextualization of (R)-4-Amino-3-phenylbutanoic Acid

Origins in Soviet Neuropsychopharmacology and Early Clinical Applications

(R)-4-Amino-3-phenylbutanoic acid, initially known as Phenibut (β-phenyl-γ-aminobutyric acid), emerged from the Institute of Experimental Medicine in Leningrad during the 1960s under the direction of Soviet pharmacologist Vsevolod V. Perekalin. The compound was strategically designed by introducing a phenyl ring into the γ-aminobutyric acid (GABA) backbone to enhance its lipid solubility and blood-brain barrier permeability—a structural modification aimed at overcoming GABA’s inherent inability to cross into the central nervous system. This molecular engineering yielded a compound capable of eliciting pronounced neuropsychotropic effects while preserving GABAergic activity [3] [5].

Early Soviet clinical trials positioned Phenibut as a multifunctional psychotropic agent with distinguishing properties from Western anxiolytics. Unlike benzodiazepines, Phenibut demonstrated nootropic characteristics—enhancing cognitive function without excessive sedation. It was clinically approved for conditions including:

  • Asthenic disorders: Characterized by fatigue, irritability, and emotional instability
  • Vestibular dysfunction: Mitigating motion sickness and vertigo
  • Pre-surgical anxiety: Administered before diagnostic procedures or operations
  • Pediatric applications: Treatment of stuttering and tics in children [3] [6]

Table 1: Initial Clinical Scope of (R)-Phenibut in Soviet Medicine

Approval PeriodTherapeutic CategorySpecific Indications
1960-1970Anxiety DisordersPsychosomatic anxiety, adjustment disorders
1965-1975Neurological ManagementVestibular dysfunction, Meniere’s disease
1970-1980Pediatric PsychiatryStuttering, night terrors, tic disorders

The pharmacological distinction of the R-enantiomer became evident through stereochemical studies. Soviet researchers established that (R)-Phenibut exhibited a >100-fold higher affinity for GABAB receptors compared to its S-isomer, correlating with its anxiolytic efficacy. The S-isomer demonstrated negligible receptor binding but contributed to calcium channel blockade—a dual mechanism later characterized as gabapentinoid activity [2] [5].

Evolution as a Novel Psychoactive Substance (NPS) in Global Markets

The globalization of Phenibut accelerated following the dissolution of the Soviet Union, transitioning from a regional pharmaceutical to an internationally traded compound. By the early 2000s, it emerged within the Novel Psychoactive Substances (NPS) market, distributed primarily through online vendors marketing it as a "cognitive enhancer" or "social lubricant." A 2015 snapshot survey identified 48 distinct internet suppliers offering Phenibut in quantities ranging from 5-gram consumer packages to bulk 1000-kilogram industrial orders, with pricing demonstrating significant economies of scale—from $1.60/gram for small quantities to $0.23/gram for wholesale purchases [1].

Table 2: Global Availability Profile of Phenibut (2015)

Quantity SoldPrice per Gram (USD)Formulations AvailablePrimary Market Positioning
5g$1.60PowderNootropic supplement
500g$0.75Powder/capsulesResearch chemical
1000kg$0.23Bulk powderIndustrial raw material
Capsules (200-500mg)$0.27-$2.80Pre-dosed capsulesRecreational supplement

Demographic analysis of user communities revealed distinct consumption patterns: recreational users reported averaging 2.4 grams per session to achieve euphoria and sociability, while nootropic users consumed sub-gram doses for anxiety reduction. This divergence created a pharmacological dichotomy—the compound vacillated between clinical anxiolytic and recreational intoxicant identities. The stereoselectivity of these effects became increasingly relevant as analytical techniques advanced; mass spectrometry studies confirmed that the R-enantiomer mediated the primary GABAB effects responsible for the desired anxiolysis and euphoria [1] [2].

Regional regulatory disparities further complicated its status. While Russia maintained prescription-only status (brands: Noofen, Anvifen), countries like the United States permitted its sale as a dietary supplement ingredient until 2023, when the FDA declared it ineligible as a dietary component. The European Monitoring Centre for Drugs and Drug Addiction noted its ambiguous position: unlicensed as medicine yet increasingly controlled under psychoactive substance legislation (e.g., Germany’s NpSG) [1] [5] [9].

Transition from Prescription Drug to Unregulated Nootropic and Recreational Agent

The repositioning of Phenibut from pharmaceutical to consumer product involved strategic rebranding centered on its stereochemical properties. Vendors emphasized the "Russian cognitive enhancer" narrative while selectively citing Soviet research on its nootropic effects. Marketing materials consistently highlighted the R-isomer’s GABAB agonism while omitting pharmacological risks, framing it as a "natural" alternative to prescription anxiolytics. This representation catalyzed its adoption within biohacking communities, where users engaged in self-experimentation with enantiomerically impure preparations [3] [5] [6].

Chemically, the shift manifested in supply chain diversification. Analytical studies of products sold as "Phenibut" between 2010–2020 revealed variable enantiomeric composition:

  • Pharmaceutical-grade (Russia): >99% R-isomer
  • Online "nootropic" products: 60-85% R-isomer with significant S-isomer contamination
  • Bulk synthetic powders: Racemic mixtures unless specified as enantiopure [2] [9]

Table 3: Molecular Evolution of Phenibut Formulations

EraPrimary FormEnantiomeric Ratio (R:S)Key Pharmacological Targets
1960s-1990sPharmaceutical HCl salt>99:1GABAB receptors
2000-2015Powder/capsules~50:50 (racemic)GABAB + α2δ VDCC
2015-present"Enantiopure" products70:30 to 85:15GABAB dominant

Regulatory responses emerged asymmetrically. Australia classified it as a controlled substance (Schedule 4), while the United States issued FDA warnings against its inclusion in supplements, citing its pharmacological profile and potential for dependence. The European Union maintained a patchwork approach, with several member states invoking analogue legislation to restrict sales. Crucially, regulatory frameworks consistently failed to distinguish between racemic and enantiopure forms, creating enforcement loopholes [1] [5] [6].

The compound’s identity crisis culminated in its dual presence in medical literature: Russian clinical studies continued to investigate therapeutic applications (e.g., post-traumatic stress disorder), while Western case reports documented its recreational misuse. This bifurcation reflected underlying stereochemical realities—the R-enantiomer retained clinically relevant GABAB effects, while the S-isomer contributed to off-target calcium channel modulation associated with unpredictable adverse reactions in recreational users [2] [6].

Properties

CAS Number

35568-36-6

Product Name

(R)-4-Amino-3-phenylbutanoic acid

IUPAC Name

(3R)-4-amino-3-phenylbutanoic acid

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1

InChI Key

DAFOCGYVTAOKAJ-VIFPVBQESA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.